1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride
Description
1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride (molecular formula: C₉H₁₄ClNO) is a bicyclic organic compound featuring a pyrrolizine core modified with an ethynyl group and a hydroxyl group, stabilized as a hydrochloride salt . This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt. The compound is primarily utilized in pharmaceutical research and development, particularly as a building block for synthesizing bioactive molecules targeting neurological or metabolic pathways . Its structural complexity and functional groups make it a candidate for further derivatization in drug discovery.
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
1-ethynyl-2,3,5,6,7,8-hexahydropyrrolizin-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(11)5-7-10-6-3-4-8(9)10;/h1,8,11H,3-7H2;1H |
InChI Key |
MYWXWZSVABLMNU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCN2C1CCC2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Hexahydro-1H-pyrrolizine Core
The hexahydro-1H-pyrrolizine ring system is usually assembled via intramolecular cyclization of precursors containing appropriately positioned amine and alkyl or carbonyl groups. Key steps include:
Cyclization of precursors : Amino alcohol or amino ketone derivatives undergo intramolecular nucleophilic substitution or reductive amination to form the bicyclic hexahydro-pyrrolizine framework. This step establishes the bicyclic ring system essential for the target compound.
Functional group manipulations : Hydroxylation at the 1-position (nitrogen-bearing carbon) is introduced either before or after ring closure, often via selective oxidation or substitution reactions.
Introduction of the Ethynyl Group
The ethynyl substituent (–C≡CH) is introduced through alkynylation reactions, which are critical for the compound’s biological activity and chemical properties.
Use of Ethynylbenziodoxolone (EBX) Reagents : Research shows that alkynylation using ethynylbenziodoxolone reagents is highly effective for introducing the ethynyl group onto nitrogen-containing heterocycles such as pyrrolizines. EBX reagents offer better yields and selectivity compared to alkynyl halides or alkynyliodonium salts, which often fail to produce the desired product.
Catalytic Conditions : The alkynylation typically proceeds under mild conditions at room temperature, using catalytic amounts of metal catalysts (e.g., palladium or copper complexes) in solvents like ethanol or dichloromethane. Additives such as lithium chloride can improve isolated yields, with reported yields up to 58% for phenylacetylene derivatives.
Alternative Alkynylation Approaches : Other methods involve the use of triisopropylsilyl-protected alkynes and subsequent deprotection steps to yield the terminal ethynyl group. For example, phenyl(triisopropylsilyl)iodonium triflate can be prepared and reacted under controlled temperature conditions, followed by desilylation to afford the ethynyl functionality.
Conversion to Hydrochloride Salt
The free base form of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol is converted to its hydrochloride salt by treatment with hydrogen chloride in dioxane or other suitable solvents at low temperatures (0 °C). This step improves compound stability, crystallinity, and facilitates purification by precipitation or crystallization.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclization to form hexahydro-1H-pyrrolizine core | Intramolecular nucleophilic substitution or reductive amination | Amino alcohol/ketone precursors, base or acid catalysts | Variable, often 40-60% | Establishes bicyclic scaffold |
| 2. Alkynylation at nitrogen-bearing carbon | Alkynylation using EBX reagents or alkynyliodonium salts | EBX reagent, metal catalyst, EtOH or DCM, RT, 3-15 h | Up to 58% isolated yield | EBX preferred over alkynyl halides |
| 3. Deprotection (if silyl-protected alkynes used) | Fluoride-mediated desilylation | CsF in DMF, RT, 1 h | ~56% | Generates terminal ethynyl group |
| 4. Salt formation | Treatment with HCl in dioxane | 0 °C, 1 h | 56% | Produces stable hydrochloride salt |
Analytical and Purity Data
NMR Characterization : ^1H NMR spectra confirm the presence of the ethynyl proton (~2.5 ppm) and characteristic pyrrolizine ring protons. ^13C NMR shows signals consistent with sp carbons of the ethynyl group.
HPLC Purity : Preparations typically achieve >95% purity by HPLC analysis, ensuring suitability for biological testing and further applications.
Mass Spectrometry : ESI-MS confirms molecular ion peaks consistent with the molecular formula C8H13NO·HCl.
Notes on Scalability and Optimization
The use of EBX reagents, while effective, requires careful handling and may have cost implications at large scale.
Continuous flow synthesis methods and automated reaction monitoring have been explored in industrial contexts to improve yield, reproducibility, and safety during alkynylation steps.
Modifications of protective groups and reaction conditions can optimize diastereoselectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce saturated alcohols.
Scientific Research Applications
1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the pyrrolizine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride belongs to the pyrrolizidine alkaloid family, which shares a bicyclic framework. Key structural and functional differences include:
Key Observations :
- The ethynyl group in the target compound enhances reactivity for cross-coupling reactions compared to ethyl or thiophene substituents in analogues .
- The hydrochloride salt improves aqueous solubility relative to non-ionic derivatives, a critical factor in drug formulation .
Pharmacokinetic and Toxicity Profiles
- Acute Toxicity: Pyrrolizidine derivatives often exhibit moderate toxicity. For example, the quinoline-containing analogue in is classified under EU-GHS/CLP as Category 4 for acute oral, dermal, and inhalation toxicity, requiring warnings for handling . This suggests that the target compound may share similar precautionary requirements.
- Metabolic Stability : Piperazine-thiophene derivatives (e.g., the dihydrochloride in ) demonstrate prolonged half-lives due to their aromatic and heterocyclic moieties, whereas the ethynyl group in the target compound may increase susceptibility to oxidative metabolism .
Analytical Characterization
The compound’s purity and stability can be assessed using methods analogous to those for amitriptyline hydrochloride (), such as RP-HPLC. Key parameters include:

- Solution Stability : Hydrochloride salts generally exhibit high stability in acidic conditions but may degrade under prolonged light exposure or elevated temperatures .
- Accuracy in Quantification : Recovery rates for hydrochloride salts in RP-HPLC methods typically exceed 98%, as seen in amitriptyline hydrochloride studies .
Biological Activity
1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H13NO·HCl
- Molecular Weight : 175.65 g/mol
- Structural Features : The compound features a pyrrolizine ring system with an ethynyl group, which contributes to its reactivity and interaction with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.
| Microorganism | Activity Observed |
|---|---|
| Gram-positive bacteria | Significant inhibition |
| Gram-negative bacteria | Moderate inhibition |
| Fungi | Effective against certain strains |
The compound's mechanism involves interaction with microbial cell membranes and disruption of metabolic pathways, leading to cell death.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties . Preliminary findings suggest that it can inhibit the proliferation of cancer cells through the modulation of specific biochemical pathways.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15.2 |
| MCF-7 (breast) | 10.4 |
| A549 (lung) | 12.6 |
These results indicate promising therapeutic potential in oncology, warranting further investigation into its efficacy and safety profiles.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various derivatives of pyrrolizine compounds, including this compound. It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a focus on its application in drug development for infectious diseases .
- Anticancer Research : In vitro studies have shown that the compound can effectively inhibit the growth of several cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
- Pharmacological Evaluation : A pharmacological assessment highlighted the compound's ability to modulate key signaling pathways involved in inflammation and cancer progression. These findings support its potential use in combination therapies for enhanced efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, refluxing intermediates in xylene (10 mL) at high temperatures (e.g., 120–150°C) for extended periods (25–30 hours) under inert atmospheres can enhance yield . Purification via recrystallization (e.g., methanol) is critical to isolate the hydrochloride salt. Reaction optimization should focus on solvent polarity, catalyst selection, and temperature gradients to minimize byproducts.
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze proton environments (e.g., ethynyl protons at δ 2.5–3.5 ppm; pyrrolizine ring protons in δ 1.2–2.8 ppm).
- Mass Spectrometry : Confirm molecular weight (CHClNO; theoretical MW: 203.67 g/mol) with ESI-MS or MALDI-TOF .
- X-ray Crystallography : Resolve stereochemistry of the hexahydro-pyrrolizinyl core for absolute configuration .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound is stable under inert atmospheres (N/Ar) at –20°C in desiccated environments. Avoid exposure to strong acids/bases, oxidizing agents, and humidity to prevent decomposition into toxic fumes (e.g., HCl gas) . Conduct periodic FT-IR analysis to monitor degradation (e.g., carbonyl formation from oxidation).
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across different studies?
- Methodological Answer : Discrepancies in IC values or receptor binding affinity may arise from:
- Purity Variance : Use HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to ensure ≥98% purity .
- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO).
- Statistical Power : Apply ANOVA or Bayesian meta-analysis to reconcile data across studies .
Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound?
- Methodological Answer :
- LC-HRMS : Detect impurities at ppm levels using high-resolution mass spectrometry with electrospray ionization.
- NMR Relaxometry : Identify residual solvents (e.g., DMF, THF) via relaxation times.
- ICP-MS : Quantify heavy metal contaminants (e.g., Pd, Cu) from catalytic steps .
Q. How should researchers design experiments to assess the compound’s metabolic stability in vitro?
- Methodological Answer :
- Hepatic Microsome Assay : Incubate with human liver microsomes (HLM) at 37°C, NADPH regeneration system, and sample at 0, 15, 30, 60 minutes.
- LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at the ethynyl group) .
- CYP Inhibition Screening : Use fluorogenic substrates for CYP3A4/2D6 to assess enzyme interaction risks .
Safety and Handling Considerations
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer :
- Gloves : Nitrile gloves (≥8 mil thickness) to prevent dermal absorption.
- Eye/Face Protection : Goggles and face shields to avoid splashes (acute toxicity Category 4 via oral/dermal routes) .
- Ventilation : Use fume hoods for powder weighing due to inhalation risks (Category 4 acute toxicity) .
Q. How should accidental exposure to this compound be managed in a laboratory setting?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
